Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane
Overview
Description
Syn-7-hydroxy-2-benzyl-2-azabicyclo[221]heptane is a chemical compound with the molecular formula C13H17NO It is a derivative of 2-azabicyclo[221]heptane, featuring a hydroxyl group at the 7-position and a benzyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane typically involves the coupling of N-Boc-7-bromo-2-azabicyclo[2.2.1]heptane with aryl and pyridyl boronic acids. This reaction incorporates aryl and heterocyclic substituents at the 7-position, leading to a preference for syn over anti stereoisomers . The incorporation of a chloropyridyl group followed by N-deprotection gives syn-isoepibatidine .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops. These facilities ensure high purity and quality of the compound, with production capacities ranging from kilograms to metric tons.
Chemical Reactions Analysis
Types of Reactions
Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The benzyl group can be substituted with other aryl or heterocyclic groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and boronic acids for substitution reactions .
Major Products
The major products formed from these reactions include ketones, reduced derivatives, and substituted azabicycloheptane compounds .
Scientific Research Applications
Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a nicotinic acetylcholine receptor agonist.
Industry: It is used in the production of high-purity chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane involves its interaction with nicotinic acetylcholine receptors. The compound binds to these receptors, mimicking the action of acetylcholine and leading to the activation of downstream signaling pathways . This interaction is of particular interest in the study of neurological functions and disorders.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptane: The parent compound without the hydroxyl and benzyl groups.
7-Hydroxy-2-azabicyclo[2.2.1]heptane: A derivative with only the hydroxyl group at the 7-position.
2-Benzyl-2-azabicyclo[2.2.1]heptane: A derivative with only the benzyl group at the 2-position.
Uniqueness
Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane is unique due to the presence of both the hydroxyl and benzyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a nicotinic acetylcholine receptor agonist and broadens its range of applications in scientific research .
Properties
IUPAC Name |
(1R,4R,7S)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13-11-6-7-12(13)14(9-11)8-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2/t11-,12-,13+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNDIXAFZQOWOE-UPJWGTAASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1CN2CC3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]([C@H]1CN2CC3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.